Para-Substituted Succinimide vs. Meta-Substituted Isomer: Influence on Physicochemical and Drug-Likeness Parameters
The position of the 2,5-dioxopyrrolidin-1-yl group on the benzamide ring is predicted to influence lipophilicity, electronic distribution, and hydrogen-bonding capabilities. The para isomer (target compound) and meta isomer (CAS 391867-72-4) share the same molecular formula (C17H15N3O4S) and computed molecular weight (357.4 g/mol), but the topological polar surface area (tPSA) may differ due to altered spatial orientation of the succinimide's two carbonyl groups, potentially affecting passive membrane permeability and target-binding geometry [1]. Direct measured tPSA and logP values for each isomer have not been reported in peer-reviewed literature; therefore this evidence is classified as cross-study comparable inference based on computed descriptors [1].
| Evidence Dimension | Topological Polar Surface Area (tPSA, computed) |
|---|---|
| Target Compound Data | Not individually reported; computed tPSA for para-substituted benzamide scaffold estimated at 96–101 Ų based on fragment-based calculation |
| Comparator Or Baseline | Meta isomer (CAS 391867-72-4): tPSA estimated at 96–101 Ų (same fragment composition); Des-succinimide analog (CAS 32519-69-0): lower tPSA (~55–60 Ų) due to absence of the succinimide carbonyls |
| Quantified Difference | tPSA difference between para/meta isomers is predicted to be ≤2 Ų; difference vs. des-succinimide analog is approximately 35–46 Ų (class-level inference) |
| Conditions | tPSA calculated by fragment-based method (PubChem, 2025) |
Why This Matters
The substantial tPSA increase introduced by the succinimide group relative to the des-succinimide scaffold alters solubility and membrane-permeability predictions, making the compound a more polar, less passively permeable candidate that may favor target engagement within solvent-exposed binding pockets—a critical consideration when selecting among thiazole-benzamide screening compounds.
- [1] PubChem Compound Summary for CID 4056928 (target) and CID 10645051 (meta isomer). Computed molecular properties including XLogP3, tPSA, H-bond donor/acceptor counts. National Center for Biotechnology Information (2025). View Source
